Lipophilicity (XLogP3) Differentiation: Cyclopentylthio vs. Thiophenyl and Benzylthio Analogs
The target compound displays a computed XLogP3 of 1.3, which is 0.7 log units higher than the thiophen‑2‑yl analog (XLogP3 = 0.6) [1] [2]. The benzylthio analog is predicted to be even more lipophilic (estimated XLogP3 ≈ 2.1 based on fragment‑based calculation), though an experimentally validated value is not available . The intermediate lipophilicity of the cyclopentylthio variant is expected to improve passive membrane permeability relative to the thiophenyl analog while reducing solubility‑limited absorption and non‑specific protein binding compared with the benzylthio congener.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Thiophen-2-yl analog (CAS 1219914‑98‑3): XLogP3 = 0.6; Benzylthio analog (CAS 1219903‑26‑0): XLogP3 estimated ≈ 2.1 |
| Quantified Difference | +0.7 log units vs. thiophenyl analog; −0.8 log units vs. benzylthio analog (estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem release); benzylthio value is fragment‑based estimation due to absence of a validated computed descriptor |
Why This Matters
Optimal lipophilicity (XLogP3 1–3) is correlated with higher probability of oral bioavailability and reduced attrition in drug discovery; the cyclopentylthio compound's value of 1.3 sits in this sweet spot, offering a differentiated risk profile for lead‑optimisation programmes [1].
- [1] PubChem Compound Summary CID 49677118. 2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49677118. View Source
- [2] PubChem Compound Summary CID 49677274. 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49677274. View Source
